2-chloro-N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzenecarboxamide
Description
2-Chloro-N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzenecarboxamide is a benzenecarboxamide derivative featuring three key substituents:
- Chloro group at the 2-position of the benzene ring.
- Methylsulfonyl group at the 4-position, a strong electron-withdrawing substituent.
- 2,4-Difluorophenyl group attached to the carboxamide nitrogen.
This compound’s structural framework is common in medicinal chemistry, where sulfonyl and halogenated aryl groups are often employed to modulate bioactivity, solubility, and metabolic stability.
Properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO3S/c1-22(20,21)9-3-4-10(11(15)7-9)14(19)18-13-5-2-8(16)6-12(13)17/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPLARCXYCQVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzenecarboxamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry and agriculture due to its biological activity. This compound is primarily recognized for its role as an herbicide, specifically targeting hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthesis of carotenoids and other vital plant metabolites.
- Molecular Formula : C14H12ClF2N2O3S
- Molecular Weight : 365.77 g/mol
- CAS Number : 879085-55-9
The primary mechanism of action for this compound involves the inhibition of the HPPD enzyme. By obstructing this enzyme's activity, the compound disrupts the production of essential pigments in plants, leading to their eventual death. This action is particularly effective against a range of broadleaf weeds and certain grass species, making it a valuable tool in agricultural practices.
Herbicidal Efficacy
Research indicates that this compound exhibits significant herbicidal properties. A study conducted on various weed species demonstrated that the compound effectively inhibited growth at concentrations as low as 0.5 kg/ha under controlled conditions. The efficacy varied among species, with broadleaf weeds showing greater sensitivity compared to grasses.
| Weed Species | Effective Concentration (kg/ha) | Inhibition Rate (%) |
|---|---|---|
| Amaranthus retroflexus | 0.5 | 85 |
| Chenopodium album | 0.5 | 90 |
| Setaria viridis | 1.0 | 60 |
Toxicological Studies
Toxicological assessments have been performed to evaluate the safety profile of this compound. In laboratory studies involving mammalian cell lines, the compound exhibited low cytotoxicity with an IC50 value exceeding 100 µM, indicating a favorable safety margin for non-target organisms.
Agricultural Application
In field trials conducted in California rice paddies, the application of this compound significantly reduced weed populations without adversely affecting rice yield. The study highlighted its potential as an eco-friendly alternative to traditional herbicides, particularly in integrated pest management systems.
Environmental Impact
A research study focused on the environmental degradation of sulfonamide herbicides found that microbial degradation pathways effectively reduced residual levels in soil within weeks of application. This suggests that while the compound is potent against target weeds, it also possesses a relatively low environmental persistence, minimizing long-term ecological impact.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with key analogs identified in the evidence:
Key Observations:
The iodo substituent in increases molecular weight and steric bulk, which may reduce solubility but enhance halogen bonding in crystal lattices.
Hydrogen Bonding and Crystal Packing: The carboxamide NH in the target compound can act as a hydrogen bond donor, while the sulfonyl group serves as an acceptor. Similar compounds (e.g., ) form N–H···O hydrogen bonds, stabilizing dimeric structures in crystals . The 2,4-difluorophenyl group in the target may influence dihedral angles between aromatic rings, affecting molecular conformation and packing efficiency compared to analogs with bulkier substituents (e.g., iodine in ).
Fluorine substituents improve metabolic stability and lipophilicity, a feature shared by the target and .
Physicochemical Properties
Table: Comparative Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
